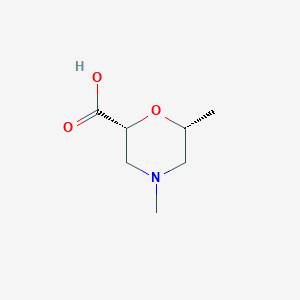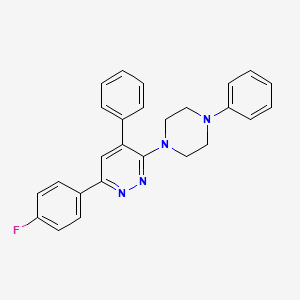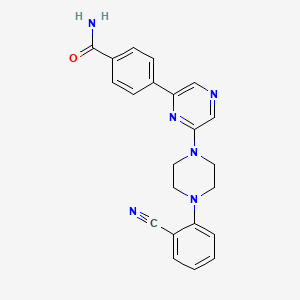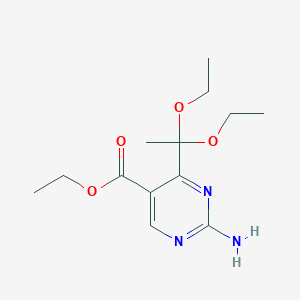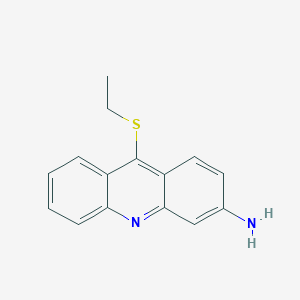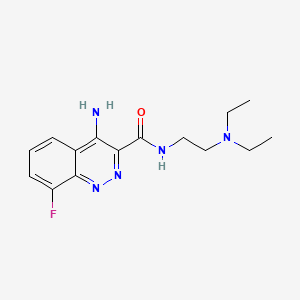
3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino)ethyl)-8-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino)ethyl)-8-fluoro- is a synthetic organic compound that belongs to the cinnolinecarboxamide family This compound is characterized by the presence of a cinnoline ring, an amide group, and a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino)ethyl)-8-fluoro- typically involves multi-step organic reactions. The process begins with the preparation of the cinnoline ring, followed by the introduction of the amide group and the fluorine atom. Common reagents used in these reactions include diethylamine, ethyl chloroformate, and fluorinating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. the process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino)ethyl)-8-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cinnoline derivatives.
Wissenschaftliche Forschungsanwendungen
3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino)ethyl)-8-fluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino)ethyl)-8-fluoro- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity. Pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Cinnolinecarboxamide, 4-amino-N-(3-(diethylamino)propyl)-7-fluoro-
- 3-Cinnolinecarboxamide, 4-amino-N-(2-(dimethylamino)ethyl)-8-fluoro-
Uniqueness
3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino)ethyl)-8-fluoro- is unique due to its specific substitution pattern and the presence of the fluorine atom. This structural feature imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
187231-61-4 |
|---|---|
Molekularformel |
C15H20FN5O |
Molekulargewicht |
305.35 g/mol |
IUPAC-Name |
4-amino-N-[2-(diethylamino)ethyl]-8-fluorocinnoline-3-carboxamide |
InChI |
InChI=1S/C15H20FN5O/c1-3-21(4-2)9-8-18-15(22)14-12(17)10-6-5-7-11(16)13(10)19-20-14/h5-7H,3-4,8-9H2,1-2H3,(H2,17,19)(H,18,22) |
InChI-Schlüssel |
LCIAUKLATLRGPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNC(=O)C1=NN=C2C(=C1N)C=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


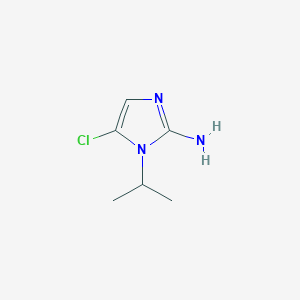
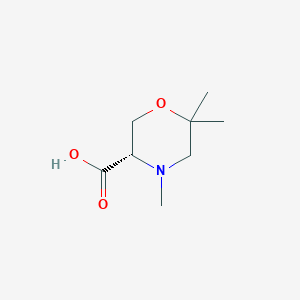
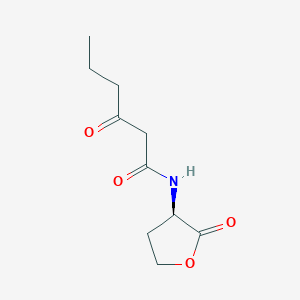
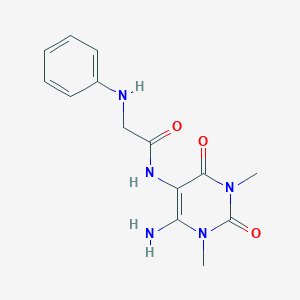
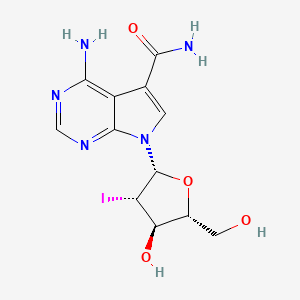
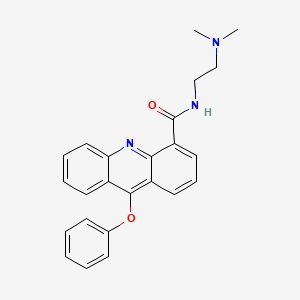
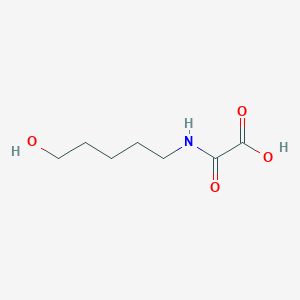
![[2,2'-Biquinolin]-4-amine, N-1-naphthalenyl-](/img/structure/B12923462.png)
![(1S,2S,5R)-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B12923468.png)
